![molecular formula C18H19FN6O2 B2929939 1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-12-8](/img/structure/B2929939.png)
1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring and a purine ring . These types of compounds are often found in pharmaceuticals and biologically important compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole-containing scaffolds are typically synthesized using 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, 1,2,4-triazoles can undergo a variety of reactions due to the presence of multiple reactive sites .Scientific Research Applications
- Applications :
- Applications :
- Applications :
- Applications :
Real-Time Precision Opto-Control (RPOC) in Live Cells
Immunotherapy Research and Clinical Application
Radiative Cooling Applications
Antibacterial and Antioxidant Properties of Hydroponic Pennywort Tubers
Anti-Epileptic Agent Research
Protodeboronation and Alkene Hydromethylation
Future Directions
properties
IUPAC Name |
1-ethyl-7-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMZGLDSKUGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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